4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide
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Overview
Description
4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide is a synthetic organic compound that belongs to the class of phthalimides and oxadiazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or primary amines under reflux conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the phthalimide and oxadiazole moieties with a butanamide linker using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to phthalamic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxadiazole N-oxides
Reduction: Phthalamic acid derivatives
Substitution: Various substituted amides
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug discovery.
Medicine
The compound has shown promise in preclinical studies for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide involves its interaction with specific molecular targets such as enzymes and receptors. The phthalimide moiety can inhibit enzymes like proteases, while the oxadiazole ring can interact with nucleic acids and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Another phthalimide derivative known for its immunomodulatory effects.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings used in medicinal chemistry for their diverse biological activities.
Uniqueness
The unique combination of the phthalimide and oxadiazole moieties in 4-(1,3-dioxoisoindolin-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)butanamide provides a distinct pharmacological profile, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10-18-14(24-19-10)9-17-13(21)7-4-8-20-15(22)11-5-2-3-6-12(11)16(20)23/h2-3,5-6H,4,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWPLCVILQWFGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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